H-Gly-Glu-pNA
Overview
Description
H-Gly-Glu-pNA is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay. It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Scientific Research Applications
Peptide Screening
H-Gly-Glu-pNA: is utilized in peptide screening, which is a pivotal research tool that pools active peptides primarily by immunoassay . This process is essential for:
Agent Research and Development
The compound plays a significant role in the field of agent research and development . It is used for:
Agriculture - Hydrogel Synthesis
HY-P4254 is a building block in the synthesis of lignin-based hydrogels, which have applications in agriculture . These hydrogels are used for:
Safety and Hazards
The safety data sheet for H-Gly-Glu-pNA suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
HY-P4254, also known as H-Gly-Glu-pNA, is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . The primary targets of this compound are likely to be proteins or peptides identified through this screening process. These targets can be involved in various biological processes, including protein interaction, functional analysis, and epitope screening .
Mode of Action
Given its identification through peptide screening, it’s plausible that it interacts with its targets (proteins or peptides) to modulate their function . This interaction could result in changes to the activity of the target proteins, potentially influencing various biological processes.
Biochemical Pathways
Considering its use in peptide screening, it’s likely that it could influence a variety of pathways depending on the specific proteins or peptides it targets . The downstream effects of these interactions would depend on the roles of the targeted proteins within their respective pathways.
Result of Action
The molecular and cellular effects of HY-P4254’s action would depend on the specific proteins or peptides it targets. Given its identification through peptide screening, it’s likely that it could have a wide range of effects depending on the function of the targeted proteins .
properties
IUPAC Name |
(4S)-4-[(2-aminoacetyl)amino]-5-(4-nitroanilino)-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O6/c14-7-11(18)16-10(5-6-12(19)20)13(21)15-8-1-3-9(4-2-8)17(22)23/h1-4,10H,5-7,14H2,(H,15,21)(H,16,18)(H,19,20)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNKCZSRIZYXAW-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCC(=O)O)NC(=O)CN)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCC(=O)O)NC(=O)CN)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-[(2-aminoacetyl)amino]-5-(4-nitroanilino)-5-oxopentanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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